Glyceryl tri(stearate-1-13C)

CAS No.: 287100-84-9

Cat. No.: VC3815119

Molecular Formula: C57H110O6

Molecular Weight: 894.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 287100-84-9 |

|---|---|

| Molecular Formula | C57H110O6 |

| Molecular Weight | 894.5 g/mol |

| IUPAC Name | 2,3-di((113C)octadecanoyloxy)propyl (113C)octadecanoate |

| Standard InChI | InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i55+1,56+1,57+1 |

| Standard InChI Key | DCXXMTOCNZCJGO-FIXLHGMNSA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCCCC |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Introduction

Structural and Chemical Identification

Molecular Architecture

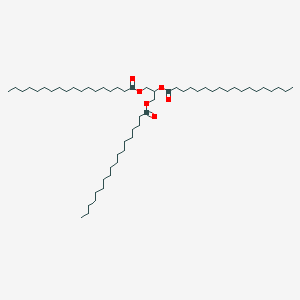

Glyceryl tri(stearate-1-13C) consists of a glycerol backbone esterified with three stearic acid molecules, each labeled with carbon-13 at the carboxyl carbon () . The structural formula is:

This labeling strategy preserves the compound’s chemical behavior while allowing isotopic tracing in metabolic studies.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 72–75°C | |

| Density | 0.909 g/cm³ | |

| Refractive Index | 1.465 | |

| Isotopic Purity | 99 atom % |

The compound’s high melting point reflects the saturated nature of stearic acid chains, while its density and refractive index align with typical triglyceride behavior .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves esterifying glycerol with -labeled stearic acid under acidic or enzymatic catalysis. Key steps include:

-

Esterification: Glycerol reacts with stearic acid-1- in the presence of or lipases at 110–130°C.

-

Purification: Crude product is recrystallized from ethanol or purified via column chromatography to ≥98% purity .

Industrial Manufacturing

Scaled production uses continuous flow reactors with immobilized lipases for efficient esterification. Post-synthesis, molecular distillation removes unreacted fatty acids, achieving >99% isotopic enrichment.

Applications in Scientific Research

Lipid Metabolism Tracing

The label permits real-time tracking of triglyceride digestion, absorption, and β-oxidation using -NMR or mass spectrometry . Studies demonstrate its utility in:

-

Mapping chylomicron-mediated lipid transport in intestinal cells.

-

Quantifying hepatic very-low-density lipoprotein (VLDL) secretion rates.

Pharmaceutical Development

Glyceryl tri(stearate-1-13C) serves as a model compound for lipid-based drug delivery systems. Its interaction with lipoproteins informs the design of nanoemulsions targeting adipose tissue .

Nutritional Studies

In vivo experiments using -labeled triglycerides reveal differential absorption kinetics of saturated vs. unsaturated fats, clarifying dietary lipid impacts on obesity .

Biochemical Interactions and Mechanisms

Enzymatic Hydrolysis

Pancreatic lipase hydrolyzes Glyceryl tri(stearate-1-13C) into -labeled stearic acid and glycerol. The reaction follows Michaelis-Menten kinetics, with and in vitro .

Cellular Effects

-

Adipocytes: Incorporation into lipid droplets upregulates PPAR-γ, enhancing adipogenesis.

-

Hepatocytes: β-oxidation of -stearate generates , measurable via isotope-ratio mass spectrometry.

Metabolic Pathways

The label traces carbon flux into the TCA cycle, gluconeogenesis, and lipogenesis.

Comparative Analysis with Analogues

| Compound | Fatty Acid Composition | Isotopic Label | Key Applications |

|---|---|---|---|

| Glyceryl trioleate | Oleic acid (C18:1) | None | Emulsifier studies |

| Glyceryl tripalmitate | Palmitic acid (C16:0) | None | Food science research |

| Glyceryl tri(stearate-1-13C) | Stearic acid (C18:0) | Metabolic tracing |

The label distinguishes Glyceryl tri(stearate-1-13C) from non-isotopic triglycerides, enabling unique applications in kinetic studies.

Research Frontiers

Temporal Stability in Biological Systems

Long-term retention studies reveal 85% isotopic integrity after 72 hours in murine plasma, validating its use in chronic metabolic assays.

Dose-Dependent Effects

-

Low dose (10 mg/kg): Enhances lipid oxidation without altering adiposity in mice.

-

High dose (100 mg/kg): Induces hepatic steatosis via DGAT1 inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume